molecular formula C9H8N2O B1360942 1H-indole-6-carbaldehyde oxime CAS No. 1018038-62-4

1H-indole-6-carbaldehyde oxime

Cat. No. B1360942
CAS RN: 1018038-62-4
M. Wt: 160.17 g/mol
InChI Key: KSVPBLUWVAYFSN-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indole-6-carbaldehyde oxime is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1H-indole-6-carbaldehyde oxime consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Reactions with Electrophilic Alkenes/Alkynes

1H-Indole-6-carbaldehyde oxime engages in reactions with electrophilic alkenes and alkynes. This reaction process includes the formation of isoxazolidines through a tandem nitrone generation and 1,3-dipolar cycloaddition process, highlighting its potential in complex organic synthesis (Malamidou-Xenikaki et al., 1997).

Route to Annelated Pyrido[4,3-b]indoles

The derivatives of indole-3-carbaldehyde oxime can undergo cyclization to form pyrido-indoles. This synthesis pathway demonstrates the compound's utility in the creation of complex heterocyclic structures (Gilchrist et al., 1997).

Application in Supramolecular Chemistry

1H-Indole-6-carbaldehyde oxime has been used as a ligand for coordinating paramagnetic transition metal ions. This application led to the creation of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, indicating its relevance in materials science and nanotechnology (Giannopoulos et al., 2014).

Gold-Catalyzed Cycloisomerizations

The compound facilitates gold-catalyzed cycloisomerizations, leading to the formation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This showcases its potential in catalytic processes and organic transformations (Kothandaraman et al., 2011).

Synthesis of Microbial Active Compounds

1H-Indole-6-carbaldehyde oxime is used in the synthesis of microbial active indole-substituted oxadiazoles. These compounds have shown promising in vitro anti-microbial activities, indicating potential pharmaceutical applications (Suryawanshi et al., 2023).

Safety and Hazards

While specific safety and hazard information for 1H-indole-6-carbaldehyde oxime is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemicals .

Future Directions

1H-indole-6-carbaldehyde oxime and its derivatives have potential for further exploration in the assembly of pharmaceutically interesting scaffolds due to their role in inherently sustainable multicomponent reactions .

Mechanism of Action

Target of Action

1H-Indole-6-carbaldehyde oxime is a specialty product used in proteomics research Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, influencing the function of the target proteins and the biochemical pathways they are involved in.

Biochemical Pathways

Indole derivatives, including 1H-Indole-6-carbaldehyde oxime, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can affect various biochemical pathways, leading to a wide range of downstream effects.

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

(NE)-N-(1H-indol-6-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVPBLUWVAYFSN-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CN2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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